N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-11-15(2)21(16(3)12-14)23-20(28)13-26-22(29)27-19(25-26)10-9-18(24-27)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXRVUHXGCSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide typically involves a multi-step process. One commonly employed route starts with the cyclization of appropriate precursors to form the triazolopyridazinone core. This is followed by acylation with mesityl derivatives under controlled conditions. Reagents like triethylamine and dichloromethane may be used, and reactions are often carried out at low temperatures to optimize yield and purity.
Industrial Production Methods
Industrial-scale production of this compound would likely involve automated synthesis using reactors designed to handle specific reaction conditions. Processes are optimized for scalability, efficiency, and cost-effectiveness, ensuring consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming ketone or aldehyde derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions may yield amine derivatives when treated with reducing agents such as sodium borohydride.
Substitution: : N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide can undergo nucleophilic substitution, where functional groups are replaced by nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, acetone.
Major Products
Oxidation and reduction reactions primarily yield oxygenated or hydrogenated derivatives, respectively. Substitution reactions can produce a variety of functionalized compounds depending on the nature of the nucleophile involved.
Scientific Research Applications
Chemistry
The compound's structural complexity makes it a valuable subject for synthetic chemistry, aiding in the exploration of novel reaction mechanisms and pathways.
Biology
In biological research, N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is investigated for its potential as a bioactive molecule, possibly interacting with various enzymes and receptors.
Medicine
There is ongoing research into its therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions. Its unique structure allows for interactions with biological targets, offering potential in treatments for inflammatory and infectious diseases.
Industry
The compound may find applications in the development of new materials with specialized properties, including polymers and coatings, due to its stability and reactivity profile.
Mechanism of Action
The mechanism by which N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide exerts its effects is likely multi-faceted. It may interact with specific molecular targets, such as enzymes or receptors, disrupting normal biological processes. The precise pathways involved depend on the compound’s ability to bind to these targets, potentially inhibiting or modifying their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and synthesis routes.
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Implications
- However, its high lipophilicity (logP ~4.2 estimated) may limit aqueous solubility .
- N-cyclohexyl analog : The cyclohexyl group balances lipophilicity and solubility, making it more suitable for oral bioavailability in preclinical models .
- Thiophene-containing analog : The sulfur atom in thiophene facilitates hydrogen bonding and π-stacking, which could enhance target binding affinity .
Biological Activity
N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains a triazolo-pyridazine core, which is known for its versatility in interacting with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound indicates a high degree of complexity with potential implications for its biological interactions. The presence of a mesityl group and a triazolo-pyridazine core suggests that this compound may exhibit unique pharmacological properties.
Preliminary research indicates that the compound may interact with various biological pathways. The triazolo-pyridazine scaffold is known to inhibit several kinases involved in cancer progression. For instance, studies have shown that related compounds with similar scaffolds exhibit significant inhibitory activity against the AKT pathway, which is crucial in oncogenesis and tumor growth regulation .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have reported that derivatives of triazolo-pyridazine compounds show effective cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that N-mesityl derivatives could be further explored for their potential as anticancer agents.
Case Studies
One notable case study involved the synthesis and evaluation of related pyrano[2,3-c]pyrazole derivatives that showed significant anti-glioma activity. Compound 4j from this study was found to inhibit glioma cell growth effectively while being relatively non-toxic to normal cells . This highlights the potential therapeutic window for compounds structurally related to N-mesityl derivatives.
Pharmacokinetics and Toxicology
While the anticancer efficacy is promising, understanding the pharmacokinetic profile and potential toxicity is crucial for clinical development. Current data suggest that certain derivatives exhibit low toxicity towards non-cancerous cells even at high concentrations, indicating a favorable safety profile . However, further studies are required to fully elucidate the pharmacokinetics of N-mesityl derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
